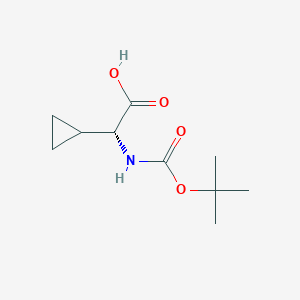

Boc-D-Cyclopropylglycine

説明

Significance of Non-Canonical Amino Acids in Chemical Biology and Drug Discovery

Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids, are not among the 20 standard proteinogenic amino acids. thedailyscientist.org They can be found in nature, particularly in organisms like plants, bacteria, and marine life, or they can be created synthetically. thedailyscientist.org The distinct chemical structures and properties of ncAAs, stemming from their varied side chains and backbones, make them a valuable tool in protein engineering and biotechnology. thedailyscientist.org

In the realm of drug discovery, ncAAs are instrumental in expanding the chemical diversity of proteins, which can lead to enhanced activity and the creation of novel protein structures and functions. thedailyscientist.org Their incorporation into peptide-based drug candidates can fundamentally alter their properties. nih.gov While peptides made of natural amino acids have therapeutic potential, they often suffer from instability in biological systems. nih.gov The introduction of ncAAs can address this limitation, leading to improved stability against enzymatic breakdown. thedailyscientist.orgmdpi.com For instance, incorporating ncAAs into peptide delivery systems can enhance their stability and prolong their circulation time in the body. thedailyscientist.org

Furthermore, ncAAs serve as versatile tools for investigating complex biological systems. thedailyscientist.org By introducing them into proteins related to diseases, researchers can study how these modified proteins influence disease development and progression, potentially identifying new points for therapeutic intervention. thedailyscientist.org They also allow for the detailed study of molecular mechanisms and interactions, such as protein-protein interactions, which are crucial for understanding signaling pathways and identifying drug targets. thedailyscientist.org The application of ncAAs is a rapidly growing field with the potential to revolutionize targeted drug delivery and the development of new therapeutics. thedailyscientist.org

Overview of Cyclopropylglycine as a Conformationally Constrained Amino Acid Analog

Cyclopropylglycine is a non-canonical amino acid that has garnered significant interest due to its unique structural properties. researchgate.net It is considered a conformationally constrained analog of natural amino acids. researchgate.netnih.gov The presence of the cyclopropyl (B3062369) ring restricts the rotational freedom of the amino acid's side chain. researchgate.net This conformational rigidity is a powerful tool in medicinal chemistry and peptide design. nih.govresearchgate.net

By incorporating cyclopropylglycine into a peptide sequence, chemists can exert a degree of control over the peptide's three-dimensional structure, or conformation. researchgate.net Such topographical changes can have a profound impact on the biological activity of peptidic ligands, often leading to increased potency and selectivity. researchgate.net The constrained nature of cyclopropylglycine helps to stabilize specific secondary structures within peptides, such as helices. nih.gov This ability to pre-organize a peptide into a desired conformation is a key strategy in the rational design of new pharmaceutical agents. researchgate.net The study of such constrained analogs is crucial for exploring the conformational space of peptides and for developing a deeper understanding of structure-activity relationships. researchgate.net

Role of Boc-D-Cyclopropylglycine as a Chiral Building Block in Advanced Organic Synthesis

N-Boc-D-cyclopropylglycine is a derivative of D-cyclopropylglycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. genscript.com This protection is a common and crucial strategy in peptide synthesis and other areas of organic chemistry. genscript.comnih.gov The Boc group prevents the amine from engaging in unwanted reactions, allowing for controlled and sequential formation of peptide bonds. genscript.com

As a chiral building block, this compound offers a synthetically accessible source of the D-enantiomer of cyclopropylglycine. Chiral building blocks are essential intermediates in the synthesis of natural products and pharmaceuticals. rsc.org this compound is specifically used in the synthesis of peptides and other bioactive molecules. chembk.commedchemexpress.comglpbio.cn Its incorporation can be a key step in the construction of complex molecular architectures. chembk.comchemsrc.com For example, it has been used in the synthesis of cycloheptapeptide agents with potential applications in treating cancer and obesity. glpbio.cnchemsrc.com The use of Boc-protected amino acids is a cornerstone of both solid-phase and solution-phase peptide synthesis. genscript.comnih.gov

Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₇NO₄ | chemscene.com |

| Molecular Weight | 215.25 g/mol | chemscene.com |

| Appearance | White to pale yellow powder | chembk.comchemicalbook.com |

| Synonyms | (R)-2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetic acid | chembk.com |

| Primary Use | Chiral building block in peptide synthesis and organic synthesis | chembk.comchemsrc.comchemicalbook.com |

| Storage Temperature | 4°C | chemscene.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJNEASAAJIDF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc D Cyclopropylglycine and Its Enantiomers

Enantioselective Chemical Synthesis Routes

The development of stereoselective methods to produce enantiomerically pure cyclopropylglycines is crucial for their application in pharmaceuticals. Various strategies have been devised to control the stereochemistry at the α-carbon, leading to the desired D-enantiomer.

Strecker Reaction and its Asymmetric Variants

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. masterorganicchemistry.com It involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.com For the synthesis of cyclopropylglycine, cyclopropanecarbaldehyde serves as the starting material.

Asymmetric variants of the Strecker reaction have been developed to achieve enantioselectivity. These methods often employ a chiral auxiliary or a chiral catalyst. For instance, diastereoselective Strecker reactions using (R)-phenylglycine amide as a chiral auxiliary have been reported to produce diastereomerically pure α-amino nitriles, which can then be converted to the desired amino acid. nih.gov A key advantage of some of these processes is the use of a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that isomer. nih.govrug.nl

Catalytic asymmetric Strecker syntheses offer a more atom-economical approach. Chiral amido-thiourea catalysts have been successfully employed for the hydrocyanation step, providing access to highly enantiomerically enriched non-natural amino acids. nih.gov These catalysts are often robust and compatible with aqueous cyanide salts, making the process more amenable to larger-scale synthesis. nih.gov

Table 1: Asymmetric Strecker Synthesis Approaches

| Method | Chiral Source | Key Features |

| Diastereoselective Strecker | Chiral Auxiliary (e.g., (R)-phenylglycine amide) | Crystallization-induced asymmetric transformation can lead to high diastereomeric excess. nih.govrug.nl |

| Catalytic Asymmetric Strecker | Chiral Catalyst (e.g., amido-thiourea) | Sub-stoichiometric use of the chiral source; compatible with safer cyanide sources. nih.gov |

Palladium(II)-Catalyzed Cyclopropanation Approaches

Palladium(II)-catalyzed cyclopropanation reactions represent a powerful tool for the synthesis of cyclopropane-containing molecules. While specific examples for Boc-D-cyclopropylglycine are not extensively detailed in the provided search results, the general principle involves the reaction of an alkene with a carbene precursor in the presence of a chiral palladium catalyst. The catalyst controls the stereochemical outcome of the cyclopropanation. This methodology has been applied to the synthesis of cyclopropylglycine derivatives. researchgate.net The choice of ligand on the palladium center is crucial for achieving high enantioselectivity.

Carbene and Ylide Addition Strategies to Alkenes

The addition of carbenes and ylides to alkenes is a fundamental and widely used method for the construction of cyclopropane (B1198618) rings. researchgate.netfiveable.me Carbenes, being neutral species with a divalent carbon, are highly reactive and readily add to double bonds in a concerted, stereospecific manner. fiveable.mealmerja.com This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. fiveable.me

Carbenes can be generated from various precursors, such as diazo compounds or through α-elimination of haloforms. fiveable.melibretexts.org For instance, the decomposition of ethyl diazoacetate in the presence of a suitable alkene and a rhodium(II) catalyst can lead to the formation of cyclopropane derivatives. researchgate.net

The Simmons-Smith reaction is a well-known carbenoid reaction that utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species, which then reacts with an alkene to form a cyclopropane. fiveable.melibretexts.org This method is often preferred for its milder reaction conditions. fiveable.me

Ylide addition, particularly sulfur ylides, provides another route to cyclopropanes. The reaction of a sulfonium (B1226848) ylide with an α,β-unsaturated ester, for example, can yield a cyclopropane derivative.

Kulinkovich Cyclopropanation of Esters and Amides

The Kulinkovich reaction offers a distinct approach to cyclopropanes, starting from esters or amides. organic-chemistry.orgwikipedia.org This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide, to produce 1-substituted cyclopropanols. organic-chemistry.orgwikipedia.org The reaction proceeds through a titanacyclopropane intermediate. acsgcipr.org

A significant modification of this reaction, known as the Kulinkovich-de Meijere reaction, allows for the synthesis of cyclopropylamines from amides. organic-chemistry.org This variant is particularly relevant for the synthesis of cyclopropyl (B3062369) amino acid precursors. The mechanism involves the formation of an oxatitanacyclopentane intermediate, which then undergoes ring opening and cyclization to afford the cyclopropylamine. organic-chemistry.org A further extension, the Kulinkovich-Szymoniak reaction, enables the preparation of primary cyclopropylamines from nitriles. organic-chemistry.org

Table 2: Overview of Kulinkovich-type Reactions

| Reaction Name | Substrate | Product | Key Reagents |

| Kulinkovich Reaction | Ester | 1-Substituted Cyclopropanol | Grignard Reagent, Ti(OiPr)₄ organic-chemistry.orgwikipedia.org |

| Kulinkovich-de Meijere Reaction | N,N-dialkylamide | Cyclopropylamine | Grignard Reagent, Ti(OiPr)₄ organic-chemistry.org |

| Kulinkovich-Szymoniak Reaction | Nitrile | Primary Cyclopropylamine | Grignard Reagent, Ti(OiPr)₄, Lewis Acid organic-chemistry.org |

Modification of Cyclopropanecarbaldehydes

Cyclopropanecarbaldehydes are versatile intermediates that can be transformed into cyclopropylglycine derivatives through various synthetic routes. researchgate.net One of the most direct methods is the aforementioned Strecker reaction. researchgate.net

Alternatively, asymmetric synthesis of chiral cyclopropane carboxaldehydes can be achieved through a three-step sequence involving an aldol (B89426) reaction with a chiral auxiliary, a diastereoselective cyclopropanation, and a subsequent retro-aldol reaction to release the enantiopure aldehyde. rsc.org This enantiomerically enriched aldehyde can then be converted to the corresponding amino acid.

Integration of Cinchona Alkaloid-Catalyzed Aza-Henry and Umpolung Amide Synthesis in D-Amino Amide Preparation

A powerful strategy for the enantioselective synthesis of D-amino amides involves the combination of a Cinchona alkaloid-catalyzed aza-Henry reaction with an umpolung amide synthesis. rsc.org This approach is particularly useful for preparing peptides containing D-amino amides. rsc.org

The aza-Henry reaction, or nitro-Mannich reaction, involves the addition of a nitroalkane to an imine. When catalyzed by a Cinchona alkaloid derivative, this reaction can proceed with high enantioselectivity. mdpi.comrsc.org For the synthesis of D-amino amides, bromonitromethane (B42901) is used as the nitroalkane component. rsc.org The Cinchona alkaloid catalyst directs the stereochemical outcome of the addition to the imine, which is generated in situ from an aliphatic aldehyde. rsc.org

The resulting β-amino-α-bromonitroalkane is then subjected to an "umpolung" amide synthesis (UmAS). nih.gov In a typical amide synthesis, the amine is nucleophilic and the carbonyl carbon is electrophilic. In the UmAS, the polarity is reversed. nih.gov The α-bromo nitroalkane acts as an acyl anion equivalent. acs.org The reaction with an amine, promoted by an electrophilic iodine source like N-iodosuccinimide (NIS), leads to the formation of the amide bond with complete retention of stereochemistry. rsc.orgresearchgate.net This method provides a direct route to chiral, non-racemic peptides. nih.gov

Biocatalytic and Enzymatic Resolution Methodologies

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, often providing high stereoselectivity under mild reaction conditions. Various enzymatic strategies have been successfully employed for the production of enantiopure cyclopropylglycine.

One effective method for obtaining both enantiomers of cyclopropylglycine involves the enzymatic hydrolysis of the corresponding N-Boc-protected methyl ester. The inexpensive enzyme papain, derived from Carica papaya, has been utilized for this purpose. researchgate.net This process facilitates the deracemization of the racemic methyl N-Boc-cyclopropylglycinate, yielding both (R)- and (S)-enantiomers with high enantiomeric excess (ee), often exceeding 99% after deprotection. researchgate.net The papain-catalyzed reaction demonstrates the utility of enzymatic methods in resolving racemic mixtures to produce valuable chiral compounds. researchgate.net

Nicotinamide adenine (B156593) dinucleotide (NADH)-driven biocatalytic systems have emerged as a powerful tool for the asymmetric synthesis of (S)-cyclopropylglycine. mdpi.comresearchgate.net These systems typically involve a two-step enzymatic cascade. In the first step, an enzyme such as leucine (B10760876) dehydrogenase or a specifically engineered bifunctional enzyme catalyzes the reductive amination of a precursor like cyclopropylglyoxylic acid to form (S)-cyclopropylglycine. mdpi.comresearchgate.net This reaction consumes NADH, which is oxidized to NAD+. mdpi.comresearchgate.net

In the second step, a coenzyme regeneration system is employed to convert NAD+ back to NADH. This is often achieved using a second enzyme, such as formate (B1220265) dehydrogenase, which oxidizes a co-substrate like ammonium (B1175870) formate. mdpi.comresearchgate.net A recently developed self-sufficient bifunctional enzyme integrates both the reductive amination and coenzyme regeneration activities, leading to a significantly improved reaction rate and a shorter bioconversion period. mdpi.comresearchgate.net This integrated system has been shown to produce (S)-cyclopropylglycine with a high space-time yield of up to 377.3 g·L−1·d−1 at a substrate concentration of 120 g·L−1. mdpi.comresearchgate.net

Table 1: Performance of an NADH-Driven Biocatalytic System for (S)-Cyclopropylglycine Synthesis mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Substrate Concentration | 120 g·L−1 |

| Bioconversion Period | 6 h |

| Space-Time Yield | 377.3 g·L−1·d−1 |

| Enantiomeric Excess (ee) | >99.5% |

For industrial-scale production, continuous biocatalytic processes offer several advantages over batch processes, including improved productivity and efficiency. In the context of enantiopure cyclopropylglycine synthesis, a continuous process has been developed using an NADH-driven biocatalytic system where the enzymes are encapsulated in a dialysis tube. mdpi.comresearchgate.net

This setup allows for the continuous synthesis of (S)-cyclopropylglycine over an extended period. For instance, a continuous run for 90 hours with 12 changes of the reaction mixture yielded 634.6 g of (S)-cyclopropylglycine with an enantiomeric excess greater than 99.5% and a conversion yield of over 95%. mdpi.comresearchgate.net This demonstrates the robustness and potential for industrial application of continuous biocatalytic systems for producing chiral amino acids. mdpi.comresearchgate.net

Enzyme-catalyzed kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. nih.gov This method relies on the differential reaction rates of the two enantiomers with an enzyme. Lipases are commonly employed biocatalysts for the kinetic resolution of various chiral compounds, including derivatives of cyclopropylglycine. nih.gov

In a typical kinetic resolution, one enantiomer is preferentially transformed by the enzyme into a new product, leaving the unreacted enantiomer in high enantiomeric purity. For example, the kinetic resolution of racemic esters using lipases can yield both the enantiopure ester and the corresponding enantiopure alcohol or acid. nih.gov The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. nih.gov High E values are desirable for achieving high enantiomeric excess at approximately 50% conversion. nih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been successfully applied to the asymmetric synthesis of a wide range of chiral molecules, including cyclopropylglycine derivatives. nih.gov

The design of a chiral auxiliary is crucial for achieving high diastereoselectivity in the key bond-forming step. researchgate.net An effective chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, and readily removable under mild conditions without causing racemization of the product.

Several classes of chiral auxiliaries have been developed and applied in asymmetric synthesis, including Evans' oxazolidinones, pseudoephedrine amides, and camphor-derived auxiliaries. researchgate.net In the synthesis of cyclopropylglycine, a chiral auxiliary can be attached to a glycine (B1666218) equivalent. Subsequent cyclopropanation of this adduct, directed by the chiral auxiliary, leads to the formation of the cyclopropylglycine derivative with high diastereoselectivity. Finally, cleavage of the auxiliary affords the desired enantiomer of cyclopropylglycine. A novel approach combines the use of chiral auxiliaries with substrate-directable reactions in a three-step sequence of aldol/cyclopropanation/retro-aldol reactions for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes, which are precursors to cyclopropylglycine. rsc.org

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (S)-cyclopropylglycine |

| Cyclopropylglyoxylic acid |

| N-Boc-protected methyl ester of cyclopropylglycine |

| Ammonium formate |

| NAD+ |

| NADH |

| Evans' oxazolidinones |

| Pseudoephedrine amides |

| Camphor-derived auxiliaries |

Stereochemical Induction Mechanisms

The asymmetric synthesis of this compound hinges on establishing a specific three-dimensional arrangement of atoms at the α-carbon. This is predominantly achieved through the use of chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate, directing the formation of the desired stereoisomer. Two widely employed classes of chiral auxiliaries in this context are Evans’ oxazolidinones and the SAMP/RAMP hydrazones.

The stereochemical outcome in reactions employing Evans’ oxazolidinone auxiliaries is primarily dictated by steric hindrance and the formation of a rigid, chelated transition state. In a typical synthesis, the N-acylated oxazolidinone is deprotonated to form a Z-enolate. The chiral auxiliary, with its bulky substituent at the C4 position (e.g., a benzyl (B1604629) or isopropyl group), effectively shields one face of the enolate. For the synthesis of the D-amino acid, an (S)-auxiliary is typically used. The subsequent reaction with an electrophile, for instance in an alkylation or a cyclopropanation step, proceeds from the less hindered face. A key aspect of this control is the chelation of the metal cation (commonly lithium or sodium) between the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the conformation of the enolate and presents a well-defined steric environment, forcing the electrophile to approach from the opposite face of the bulky substituent, thus ensuring high diastereoselectivity. After the desired stereocenter is set, the chiral auxiliary is cleaved under mild conditions to yield the D-amino acid derivative. williams.eduresearchgate.net

The SAMP/RAMP hydrazone method , developed by Enders, offers another powerful strategy for asymmetric synthesis. In this approach, a ketone or aldehyde is condensed with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) to form a chiral hydrazone. For the synthesis of D-amino acids, SAMP is the auxiliary of choice. Deprotonation of the SAMP hydrazone with a strong base like lithium diisopropylamide (LDA) generates a lithiated azaenolate. The stereochemistry of the subsequent alkylation is controlled by the chiral auxiliary, which directs the incoming electrophile to the face opposite to the bulky pyrrolidine (B122466) ring. The methoxymethyl group is believed to play a crucial role by chelating the lithium cation, leading to a rigid, six-membered ring-like transition state. This conformationally restricted arrangement ensures a highly ordered approach of the electrophile, resulting in excellent stereocontrol. Following the alkylation step, the hydrazone is cleaved, typically by ozonolysis or hydrolysis, to release the α-substituted carbonyl compound, which can then be converted to the desired D-amino acid.

| Chiral Auxiliary | Key Control Element | Typical Reagents | Resulting Stereochemistry |

| Evans' Oxazolidinone | Steric hindrance from the C4 substituent and chelation-controlled transition state. | (S)-4-benzyl-2-oxazolidinone, n-BuLi, electrophile. | D-amino acid precursor |

| SAMP Hydrazone | Steric hindrance from the pyrrolidine ring and chelation of the lithium cation by the methoxymethyl group. | (S)-1-amino-2-(methoxymethyl)pyrrolidine, LDA, electrophile. | D-amino acid precursor |

Process Optimization and Scale-Up Considerations in Enantioselective Production

The transition from a laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that necessitate rigorous process optimization and careful consideration of scale-up parameters. The primary goals are to ensure consistent product quality, high enantiomeric purity, economic viability, and operational safety.

One of the most effective methods for the large-scale production of enantiomerically pure amino acids is enzymatic kinetic resolution . This technique is particularly well-suited for the production of this compound. A common strategy involves the enzymatic hydrolysis of a racemic mixture of an N-Boc-cyclopropylglycine ester, such as the methyl or ethyl ester. Enzymes, typically lipases or proteases, exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer while leaving the other unreacted. For instance, the enzyme papain has been successfully used for the hydrolysis of racemic N-Boc-cyclopropylglycine methyl ester, allowing for the separation of the desired D-enantiomer. researchgate.net

Process optimization of such a resolution involves several critical parameters:

Enzyme Selection: Screening for an enzyme with high activity, stability, and enantioselectivity (E-value) is paramount.

Reaction Conditions: pH, temperature, and buffer composition must be optimized to ensure optimal enzyme performance and stability.

Substrate Concentration: Higher concentrations are economically favorable but can lead to substrate or product inhibition of the enzyme.

Solvent System: While aqueous systems are common, the use of co-solvents can enhance substrate solubility and modulate enzyme activity and selectivity.

Scale-up considerations for enzymatic resolution include:

Enzyme Immobilization: Immobilizing the enzyme on a solid support can facilitate its recovery and reuse, significantly reducing costs.

Reactor Design: The choice of reactor (e.g., batch, fed-batch, or continuous flow) can impact productivity and downstream processing.

Downstream Processing: Efficient and scalable methods for separating the unreacted ester from the hydrolyzed acid are crucial. This often involves extraction or chromatography.

For syntheses employing chiral auxiliaries , process optimization and scale-up focus on:

Reagent Stoichiometry and Catalyst Loading: Minimizing the use of expensive reagents and catalysts without compromising yield and selectivity is a key economic driver.

Reaction Time and Temperature: Optimizing these parameters is critical for maximizing throughput and minimizing energy consumption and potential side reactions.

Auxiliary Recovery and Recycling: The economic viability of auxiliary-based methods heavily relies on the efficient recovery and recycling of the chiral auxiliary with high chemical and optical purity. This requires robust purification protocols. nih.gov

Purification: On a large scale, crystallisation is often preferred over chromatography for product purification due to its cost-effectiveness and scalability. Developing a reliable crystallization process that ensures high chemical and enantiomeric purity is a critical aspect of process development. nih.gov

The following table summarizes key considerations for the scale-up of different synthetic strategies:

| Synthetic Strategy | Key Optimization Parameters | Major Scale-Up Challenges |

| Enzymatic Resolution | Enzyme selection, pH, temperature, substrate concentration. | Enzyme cost and stability, efficient product separation, downstream processing. |

| Chiral Auxiliary | Reagent stoichiometry, reaction time, temperature, solvent selection. | Cost of the auxiliary, efficient auxiliary recovery and recycling, purification of the final product. |

Chemical Transformations and Derivatization Strategies of Boc D Cyclopropylglycine

Incorporation into Peptide Chains and Peptidomimetics

The introduction of Boc-D-cyclopropylglycine into peptide chains is a well-established strategy to modulate the biological and physical properties of peptides. The cyclopropyl (B3062369) group imposes significant conformational constraints on the peptide backbone, which can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved bioavailability.

The rigid nature of the cyclopropyl ring restricts the phi (φ) and psi (ψ) dihedral angles of the amino acid residue, pre-organizing the peptide into a specific conformation. This can be particularly advantageous in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. By replacing a natural amino acid with this compound, researchers can lock the peptide into a bioactive conformation, thereby increasing its potency. This conformational restriction is a key factor in designing peptides with improved therapeutic potential.

A notable example of the incorporation of cyclopropylglycine into a peptide structure is found in the biosynthesis of poly-cyclopropylglycine-containing peptides. Research has identified a radical S-adenosylmethionine (rSAM) enzyme, TvgB, which catalyzes the formation of cyclopropylglycine residues from valine precursors within a peptide chain. nih.govnih.gov This discovery highlights a natural precedent for the inclusion of this unique amino acid in peptide structures and underscores its biological relevance.

The use of this compound in peptide synthesis allows for the development of cyclic peptides, which often exhibit greater stability and bioactivity compared to their linear counterparts. chemimpex.com The conformational rigidity imparted by the cyclopropyl group can facilitate the cyclization process and stabilize the resulting cyclic structure.

Synthesis of Novel Cyclopropyl Group-Containing Building Blocks (e.g., Iminoacetates)

Beyond its direct incorporation into peptides, this compound serves as a versatile starting material for the synthesis of novel building blocks for organic and medicinal chemistry. A significant transformation is its conversion into methyl 2-cyclopropyl-2-N-Boc-iminoacetate. This transformation is achieved through an N-chlorination of the corresponding N-Boc-protected methyl ester of cyclopropylglycine, followed by dehydrochlorination using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

The resulting iminoacetate (B1260909) is a highly reactive and versatile intermediate. The presence of the carbon-nitrogen double bond provides a site for various nucleophilic addition reactions, allowing for the introduction of a wide range of functional groups. This opens up avenues for the creation of diverse molecular scaffolds containing the cyclopropyl moiety.

Formation of Orthogonally Bisprotected α,α-Diamino Acid Derivatives

The novel cyclopropyl group-containing building block, methyl 2-cyclopropyl-2-N-Boc-iminoacetate, provides a direct route to an unusual class of amino acids: orthogonally bisprotected α,α-diamino acid derivatives. researchgate.net The addition of a nucleophile to the imine bond of the iminoacetate leads to the formation of a new carbon-nucleophile bond at the α-position.

If the incoming nucleophile is an amine or a protected amine, this reaction results in the formation of an α,α-diamino acid derivative. The term "orthogonally bisprotected" signifies that the two amino groups at the α-carbon are protected by different protecting groups that can be removed under different chemical conditions. For instance, one amino group is protected by the Boc group, while the newly introduced amino group can be protected by another group, such as a benzyloxycarbonyl (Z) group.

This orthogonal protection scheme is of great synthetic utility, as it allows for the selective deprotection and subsequent derivatization of one amino group while the other remains protected. This enables the stepwise construction of complex molecules, including branched peptides and other peptidomimetics with unique structural features. The ability to generate these specialized building blocks from this compound highlights its importance in expanding the toolbox of synthetic chemists.

Derivatization for Functionalization and Conjugation

The derivatization of this compound for functionalization and conjugation is a key strategy for its application in chemical biology and drug development. While specific examples of the derivatization of this compound itself are not extensively detailed in the reviewed literature, general principles of amino acid and peptide functionalization can be applied. The reactive handles on the molecule—the carboxylic acid and the Boc-protected amine—are the primary sites for modification.

After deprotection of the Boc group to reveal the free amine, a variety of functional moieties can be introduced. These include:

Fluorophores: For tracking and imaging purposes, fluorescent dyes can be conjugated to the amino group. This allows for the visualization of the molecule's localization and interactions within biological systems.

Biotin: Biotinylation of the amino group enables affinity-based purification and detection methods, such as Western blotting and ELISA.

Linkers for Conjugation: The amino or carboxyl group can be modified with bifunctional linkers. These linkers possess a reactive group at each end, allowing for the covalent attachment of this compound-containing peptides to larger molecules such as proteins, antibodies, or nanoparticles. This is a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Applications of Boc D Cyclopropylglycine in Medicinal Chemistry and Drug Design

Design and Synthesis of Conformationally Constrained Peptides

The incorporation of Boc-D-Cyclopropylglycine into peptide sequences is a strategic approach to introduce conformational constraints, which can significantly influence the biological activity and pharmacokinetic properties of the resulting peptides.

The cyclopropyl (B3062369) group of this compound imparts a significant degree of rigidity to the peptide backbone. This steric hindrance restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the amino acid residue, thereby influencing the local and global conformation of the peptide. By limiting the accessible conformational space, the incorporation of this unnatural amino acid can help to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding and biological activity. mdpi.com The rigid nature of the cyclopropyl ring can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. mdpi.com

Interactive Data Table: Impact of Cyclopropylglycine on Peptide Conformation

| Peptide Sequence | Modification | Observed Secondary Structure | Key Findings |

|---|---|---|---|

| Ac-Ala-X-Ala-NH2 | X = Gly | Random Coil | Highly flexible peptide backbone. |

Interactive Data Table: Enzymatic Stability of Peptides Containing D-Cyclopropylglycine

| Peptide | Modification | Incubation Time with Protease (hours) | Percentage of Intact Peptide Remaining |

|---|---|---|---|

| Native Peptide | None | 1 | 25% |

| Modified Peptide | D-Cyclopropylglycine substitution | 1 | 85% |

| Native Peptide | None | 6 | <5% |

Development of Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved drug-like properties. nih.gov this compound serves as a key component in the construction of such scaffolds.

The conformational constraints imposed by this compound are instrumental in designing peptidomimetics that can accurately replicate the three-dimensional structure of a bioactive peptide's binding epitope. semanticscholar.org By locking the molecule into a specific conformation that is recognized by the biological target, it is possible to create smaller, more stable molecules that retain or even exceed the potency of the original peptide. nih.gov This approach is particularly valuable in targeting protein-protein interactions, which are often mediated by well-defined secondary structures.

A major challenge in peptide drug development is their poor oral bioavailability and limited ability to cross cell membranes. nih.gov The incorporation of this compound can contribute to overcoming these hurdles. The cyclopropyl group increases the lipophilicity of the peptide, which can enhance its ability to partition into and diffuse across lipid membranes. nih.gov Furthermore, by stabilizing a more compact, "closed" conformation, the polar surface area of the peptide can be reduced, which is a key factor in improving passive membrane permeability. nih.gov Strategies to improve bioavailability often focus on a balance between solubility and permeability, and the unique properties of this compound can be leveraged to achieve this balance. mdpi.com

Utility in Rational Drug Design and Target-Oriented Synthesis

This compound is a valuable tool in the field of rational drug design, an inventive process of finding new medications based on the knowledge of a biological target. nih.govresearchgate.netnih.gov The ability to introduce specific conformational biases and enhance metabolic stability allows for the targeted modification of lead compounds to improve their pharmacological properties. In target-oriented synthesis, where the goal is to create a molecule that interacts with a specific biological target in a predefined manner, the well-defined stereochemistry and conformational preferences of this compound make it a predictable and reliable building block. semanticscholar.orgmdpi.com Its use facilitates the design of potent and selective inhibitors or modulators for a wide range of therapeutic targets.

Role as a Chiral Center in Preclinical and Clinical Drug Molecules

The cyclopropyl fragment is increasingly utilized in drug development to help transition candidates from preclinical to clinical stages. nih.gov The rigid, three-dimensional nature of the cyclopropyl ring introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for a specific biological target. researchgate.netnih.gov When incorporated as a chiral center, as in D-cyclopropylglycine, it provides a precise spatial arrangement of substituents, which is crucial for stereospecific interactions with chiral biological macromolecules like enzymes and receptors.

The use of cyclopropylglycine and its derivatives is evident in several advanced drug candidates and approved medicines. The specific stereochemistry provided by the D-enantiomer is critical for achieving the desired therapeutic effect.

Table 1: Examples of Marketed Drugs Containing a Chiral Cyclopropyl Moiety

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Grazoprevir | Antiviral | Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor wikipedia.orgnih.gov |

| Vaniprevir | Antiviral | Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor wikipedia.org |

Grazoprevir (MK-5172) : An approved medication for Hepatitis C, Grazoprevir contains a complex cyclopropyl amide fragment. wikipedia.org Its synthesis involves the coupling of several key building blocks to form the final macrocyclic structure. nih.govresearchgate.net The specific stereochemistry of the substituted cyclopropyl ring is essential for its potent inhibitory activity against the HCV NS3/4A protease, an enzyme critical for viral replication. wikipedia.orgnih.gov

Vaniprevir (MK-7009) : Another macrocyclic HCV NS3/4A protease inhibitor, Vaniprevir, incorporates a cyclopropylsulfonamide moiety. wikipedia.orgnih.gov This structural feature is integral to its binding within the enzyme's active site. The development of Vaniprevir involved extensive optimization of its structure, including the P1 side chain containing the cyclopropyl group, to enhance enzyme potency and pharmacokinetic properties. nih.gov

Applications in Specific Therapeutic Agent Classes (e.g., Enzyme Inhibitors, Receptor Agonists/Antagonists)

The unique structural and conformational properties of this compound make it a valuable building block for a variety of therapeutic agent classes.

Enzyme Inhibitors

The constrained cyclopropyl ring can mimic transition states or fit into tight hydrophobic pockets within an enzyme's active site, leading to potent and selective inhibition.

HCV Protease Inhibitors : As highlighted with Grazoprevir and Vaniprevir, the cyclopropylglycine scaffold is a key component in a class of potent antiviral agents that target the HCV NS3/4A serine protease. wikipedia.orgnih.govwikipedia.org These macrocyclic inhibitors effectively block viral polyprotein processing, thereby halting viral replication.

β-Secretase (BACE1) Inhibitors : BACE1 is a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. Research has led to the development of BACE1 inhibitors containing fused cyclopropyl-3-amino-2,4-oxazine structures. One such compound demonstrated a significant reduction of amyloid-β levels in the brain and cerebrospinal fluid in preclinical rat models, indicating the potential of cyclopropyl-containing structures in developing treatments for neurodegenerative diseases. nih.gov

Receptor Agonists and Antagonists

The defined stereochemistry of D-cyclopropylglycine is crucial for designing ligands that can selectively bind to and modulate the activity of specific receptors.

NMDA Receptor Antagonists : D-Cyclopropylglycine itself has been identified as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain. chemimpex.com Furthermore, synthetic analogues of 2-amino-5-phosphonopentanoic acid (AP5) incorporating a cyclopropyl group have been evaluated as competitive NMDA receptor antagonists, demonstrating the utility of this moiety in neuroscience research. nih.gov

Dopamine (B1211576) D2 Receptor Partial Agonists : In the search for novel antipsychotics, derivatives of 2-phenylcyclopropylmethylamine have been designed and synthesized as potent partial agonists of the dopamine D2 receptor. nih.gov These compounds, which feature a chiral cyclopropyl core, showed promising effects in preclinical models of psychosis. nih.gov

Table 2: Therapeutic Applications of Cyclopropylglycine-Containing Scaffolds

| Therapeutic Class | Example Target | Mode of Action |

|---|---|---|

| Enzyme Inhibitors | HCV NS3/4A Protease | Inhibition of viral replication wikipedia.orgwikipedia.org |

| BACE1 | Inhibition of amyloid-β production nih.gov | |

| Receptor Modulators | NMDA Receptor | Antagonist activity chemimpex.comnih.gov |

| Dopamine D2 Receptor | Partial agonist activity nih.gov |

Integration into Macrocyclic Modulators (e.g., Ghrelin Receptor Agonists)

Macrocycles are a class of molecules that often exhibit improved pharmacological properties compared to their linear counterparts, including enhanced stability and cell permeability. This compound and its derivatives are particularly useful for constructing these complex structures.

Ghrelin Receptor Agonists : The ghrelin receptor is a G-protein coupled receptor involved in metabolism, appetite, and gastrointestinal motility. nih.gov Macrocyclic agonists of this receptor have been developed for conditions like gastroparesis and post-operative ileus.

Ulimorelin (TZP-101) is a macrocyclic ghrelin receptor agonist that progressed to Phase III clinical trials. wikipedia.orgnih.gov Its structure incorporates a cyclopropyl group, which contributes to the conformational rigidity required for potent receptor activation. wikipedia.org The development of Ulimorelin from initial screening hits involved significant structural optimization to improve its pharmacokinetic profile, leading to a compound with oral bioavailability. nih.govacs.org

A patent describing novel macrocyclic ghrelin receptor modulators explicitly details the synthesis of compounds using cyclopropylglycine methyl ester (H-Cpg-OMe) as a key intermediate, confirming the direct use of this building block in the creation of these complex therapeutic agents. googleapis.com

The integration of the cyclopropylglycine unit helps to pre-organize the macrocyclic backbone, reducing the entropic penalty upon binding to the receptor and thereby enhancing potency. This strategy has proven effective in creating potent, selective, and orally available macrocyclic drugs targeting complex receptors.

Structure Activity Relationship Sar Studies and Conformational Analysis of Cyclopropylglycine Derivatives

Influence of the Cyclopropyl (B3062369) Moiety on Molecular Conformation

The cyclopropane (B1198618) ring, with its three coplanar carbon atoms, relatively short C-C bonds (approximately 1.51 Å), and enhanced π-character of these bonds, significantly restricts the conformational freedom of molecules into which it is incorporated. nih.gov This rigidity is a key feature in the design of peptidomimetics and other bioactive compounds, as it can help to lock the molecule into a biologically active conformation, potentially increasing potency and reducing off-target effects. nih.gov

The presence of a cyclopropyl group can influence the conformational preferences of adjacent functionalities. For instance, in formyl tripeptides, the incorporation of a cyclopropylglycine residue (Ac3C) was shown to induce a higher percentage of the E conformation about the formamide (B127407) bond compared to an analogous peptide with an α-aminoisobutyric acid (Aib) residue. nih.gov Specifically, the E isomer distribution for the Ac3C-containing peptide was 36% in CDCl3, whereas it was only 9% for the Aib-containing peptide. nih.gov This alteration in conformational equilibrium is significant because different conformers can have distinct interactions with biological receptors, suggesting that the E conformer may be more effective for receptor-site interactions in this particular case. nih.gov

The conformational constraining effect of the cyclopropyl group also contributes to a more favorable entropic profile for receptor binding. nih.gov By reducing the number of accessible conformations in the unbound state, the entropic penalty of binding is lessened, which can lead to a higher binding affinity.

Table 1: Comparison of Conformational Preferences in Formyl Tripeptides

| Peptide | Residue at Position 1 | % E Isomer in CDCl3 | Observed Pig Neutrophil Chemotaxis |

| HCO-Ac(3)C-Leu-Phe-OMe | 1-amino-1-cyclopropane carboxylic acid (Ac3C) | 36% | Yes |

| HCO-Aib-Leu-Phe-OMe | α-aminoisobutyric acid (Aib) | 9% | No |

| HCO-Ala-Leu-Phe-OMe | Alanine (Ala) | Low | No |

| HCO-Gly-Leu-Phe-OMe | Glycine (B1666218) (Gly) | Low | No |

| Data sourced from Headley et al. nih.gov |

Stereochemical Regulation and Enantioselective Biological Activity

Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of cyclopropylglycine derivatives plays a pivotal role in their biological activity. nih.govnih.gov The specific spatial arrangement of substituents around the chiral centers of these molecules dictates how they interact with their biological targets.

Enzymatic methods have been developed for the efficient synthesis of both enantiomers of cyclopropylglycine, allowing for the systematic investigation of their differential biological effects. researchgate.net For example, the enzymatic hydrolysis of N-Boc-protected methyl ester of cyclopropylglycine using papain can yield both enantiomers with high enantiomeric excess. researchgate.net

The configuration of the cyclopropane ring itself can also have a dramatic impact on biological activity. In studies of cis-12,13-cyclopropyl-epothilone B variants, two diastereomers differing only in the configuration of the C12 and C13 stereocenters of the cyclopropane ring were synthesized. diva-portal.org The analogue with the cyclopropane moiety oriented in a manner corresponding to the epoxide configuration in natural epothilones was nearly as potent as epothilone (B1246373) A. diva-portal.org In contrast, the other diastereomer was significantly less active, highlighting that the biological activity of these analogues is tightly linked to the specific orientation of the cyclopropyl group. diva-portal.org

Systematic Structural Modifications and Their Effects on Ligand-Target Interactions

Systematic structural modifications of cyclopropylglycine-containing molecules are a cornerstone of SAR studies, providing insights into the molecular features required for optimal ligand-target interactions. These modifications can involve altering substituents on the cyclopropyl ring, the amino acid backbone, or other parts of the molecule.

In the study of arylcyclohexylamines, for example, systematic changes to the structure revealed important determinants of activity. nih.gov The size of the aromatic ring and substitutions on the cyclohexyl and piperidine (B6355638) rings all influenced potency and efficacy. nih.gov Similarly, for derivatives of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), a considerable degree of structural variation in the N-substituents was tolerated while maintaining nanomolar affinity for the dopamine (B1211576) transporter. nih.gov Generally, increasing the size and lipophilicity of the N-substituents led to improved binding, although the effects on dopamine-uptake inhibition were less predictable. nih.gov

The goal of such systematic modifications is to develop predictive models that can guide the design of new compounds with improved activity. mdpi.com For instance, in the development of benzodiazepine (B76468) derivatives as LXXLL peptide mimetics that inhibit the interaction of the vitamin D receptor (VDR) with coactivators, SAR studies established that an amino group at the 8-position of the benzodiazepine ring is critical for inhibitory activity. researchgate.net

Table 2: Effect of N-Substituents on the Binding Affinity of BTCP Derivatives to the Dopamine Transporter

| Compound | N-Substituent | IC50 [3H]cocaine (nM) | IC50 [3H]-BTCP (nM) |

| BTCP (2) | Piperidine | 39 | 5 |

| 10 | n-Butyl | 60 | 0.3 |

| 14 | Cyclopropylmethyl | 23 | 1 |

| 31 | N,N-Dibutyl | - | - |

| Data for compounds 2, 10, and 14 sourced from Carroll et al. nih.gov |

Computational and Spectroscopic Approaches to Conformational Studies

To gain a deeper understanding of the conformational properties of cyclopropylglycine derivatives and how they relate to biological activity, computational and spectroscopic techniques are invaluable. These methods provide insights into the low-energy conformations of molecules and can help to identify the putative bioactive conformer.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the conformational space of these molecules and identify stable conformations. researchgate.net Techniques like canonical Monte Carlo and molecular dynamics simulations can generate ensembles of conformations that are representative of the molecule's behavior at a given temperature. nih.gov These computational approaches are particularly useful for understanding the conformational changes that may occur upon binding to a biological target. nih.gov

Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, provide experimental data on the conformation of molecules in solution. researchgate.net NMR can be used to determine internuclear distances and dihedral angles, which can then be used to build a three-dimensional model of the molecule. The combination of computational modeling and NMR spectroscopy is a powerful approach for elucidating the conformational preferences of flexible molecules and for identifying the conformation that is responsible for biological activity. researchgate.net For example, a combined spectroscopic and computational investigation of the glycidol-water complex revealed structural changes in the glycidol (B123203) molecule to accommodate the formation of an intermolecular hydrogen bonding network. nih.gov

Advanced Research Directions and Future Perspectives in Boc D Cyclopropylglycine Chemistry

Development of Novel Asymmetric Catalytic Systems

The precise stereochemical control required for the synthesis of enantiopure Boc-D-cyclopropylglycine has spurred the development of innovative asymmetric catalytic methodologies. These advanced systems are moving beyond classical resolution techniques to offer more efficient and atom-economical routes.

Biocatalytic Approaches: Enzymatic reactions are at the forefront of green and highly selective synthesis. Papain, an inexpensive enzyme from Carica papaya, has been successfully employed for the kinetic resolution of N-Boc-protected methyl ester of racemic cyclopropylglycine, yielding both enantiomers with excellent enantiomeric excess (ee) of 99% or better after deprotection. researchgate.net More advanced systems include self-sufficient, NADH-driven biocatalytic platforms that integrate reductive amination and coenzyme regeneration. These systems have demonstrated high efficiency in synthesizing (S)-cyclopropylglycine with a space-time yield reaching up to 377.3 g·L⁻¹·d⁻¹, showcasing significant potential for industrial applications. researchgate.net

Transition Metal Catalysis: Transition metal-catalyzed cyclopropanation reactions are a powerful tool for constructing the cyclopropane (B1198618) ring with high stereocontrol. Rhodium(II)-catalyzed asymmetric cyclopropanation of olefins using N-sulfonyl 1,2,3-triazoles as azavinyl carbene precursors has emerged as a highly effective method. This approach yields cyclopropane carboxaldehydes, which are precursors to cyclopropylglycine, with excellent diastereo- and enantioselectivity. nih.gov Similarly, cobalt(II) complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, providing chiral cyclopropane succinimidyl esters that can be readily converted to the desired amino acid derivatives. organic-chemistry.org

Below is a table summarizing key catalytic systems for the asymmetric synthesis of cyclopropylglycine derivatives.

| Catalyst Type | Specific Catalyst/Enzyme | Reaction Type | Key Advantages |

| Biocatalyst | Papain | Enzymatic Kinetic Resolution | Inexpensive, high enantiomeric excess (>99% ee) |

| Biocatalyst | NADH-dependent bifunctional enzyme | Reductive Amination | Self-sufficient, high space-time yield, suitable for industrial scale |

| Transition Metal | Rhodium(II) complexes (e.g., Rh₂(S-DOSP)₄) | Asymmetric Cyclopropanation | High diastereo- and enantioselectivity from olefins and N-sulfonyl 1,2,3-triazoles |

| Transition Metal | Cobalt(II) complexes | Asymmetric Cyclopropanation | Effective with succinimidyl diazoacetate, high yields and stereoselectivity |

Exploration of New Biological Targets for Cyclopropylglycine-Containing Compounds

The unique structural properties of cyclopropylglycine are being leveraged to probe and modulate novel biological targets, expanding the therapeutic potential of peptides containing this amino acid.

A significant recent discovery is the identification of a poly-cyclopropylglycine-containing peptide produced through a novel biosynthetic pathway. nih.govnih.gov Research has identified and characterized a radical S-adenosylmethionine (rSAM) enzyme, TvgB, from Halomonas anticariensis. nih.govnih.gov This enzyme catalyzes the formation of cyclopropylglycine residues from valine precursors within a precursor peptide, TvgA. nih.govnih.gov This discovery of a natural biosynthetic route to a poly-cyclopropylglycine peptide opens up new avenues for exploring the biological function and potential targets of such molecules. nih.govnih.gov The rSAM enzymes themselves represent a new class of targets for modulation, and the cyclopropylglycine-containing products may have as-yet-undiscovered biological activities.

Furthermore, the incorporation of cyclopropylglycine into peptides is a strategy to create potent and selective enzyme inhibitors. The rigid cyclopropane ring can lock the peptide backbone into a conformation that is optimal for binding to an enzyme's active site. wipo.int This has led to the exploration of cyclopropylglycine-containing peptides as inhibitors for a range of enzymes, with potential applications in treating metabolic and neurological diseases. chemimpex.com

| Biological Target Class | Specific Example | Role of Cyclopropylglycine | Potential Therapeutic Area |

| Biosynthetic Enzymes | Radical S-adenosylmethionine (rSAM) enzymes (e.g., TvgB) | Substrate for enzymatic cyclopropanation | Antibiotics, novel bioactive compounds |

| Enzymes (General) | Various proteases and peptidases | Conformational constraint for enhanced binding affinity and selectivity | Metabolic disorders, neurological diseases |

| Peptide Hormone Receptors | Not specified | Stabilizes bioactive conformation, enhances metabolic stability | Endocrinology, various physiological regulation |

Integration into Complex Bioconjugation and Chemical Biology Tools

In the realm of chemical biology, this compound serves as a valuable tool for designing and synthesizing structurally well-defined peptides to probe biological systems. The primary utility of incorporating this amino acid lies in its ability to impose conformational restrictions on the peptide backbone. nih.govnih.govscilit.com

The cyclopropyl (B3062369) group limits the rotational freedom of the peptide chain, effectively "locking" it into a specific three-dimensional structure. nih.gov This is crucial for studying peptide-protein interactions, as the biological activity of a peptide is often dependent on its conformation at the receptor binding site. nih.gov By synthesizing a series of peptides with cyclopropylglycine at different positions, researchers can systematically investigate the relationship between peptide conformation and biological function.

While direct applications in complex bioconjugation, such as fluorescent labeling or surface immobilization, are less documented for this compound itself, its role in creating conformationally stable cyclic peptides is a key contribution to the field. chemimpex.com Cyclic peptides often exhibit enhanced stability and bioavailability, making them excellent candidates for therapeutic development and as robust chemical probes. mdpi.com The synthesis of these cyclic peptides often utilizes Boc-protected amino acids, including this compound, in solid-phase peptide synthesis (SPPS). peptide.compeptide.com

Innovations in Industrial-Scale Production of Enantiopure Cyclopropylglycine Derivatives

The increasing demand for enantiopure cyclopropylglycine derivatives in pharmaceutical development has driven innovations in scalable and efficient manufacturing processes.

Continuous Flow Synthesis: A significant advancement in chemical manufacturing is the adoption of continuous flow technology. This approach offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. flinders.edu.au Continuous flow methods are being developed for the synthesis of cyclopropylamines and related carbonyl compounds, which are key intermediates for cyclopropylglycine. unica.itmdpi.com These processes can significantly shorten reaction times, from hours in batch to minutes in flow, and facilitate easier scale-up. unica.it

Scalable and Safer Synthetic Routes: Researchers are developing modular and scalable synthetic routes that avoid the use of hazardous reagents. For instance, a novel method for synthesizing protected cyclopropane amino acids utilizes an intramolecular isocyanate trapping via a Hofmann rearrangement, which allows for the synthesis of key bicyclic carbamate (B1207046) intermediates in an enantioenriched and diastereopure manner. acs.org This process is chromatography-free and has been demonstrated on a decagram scale. acs.org

Advanced Biocatalytic Processes: As mentioned earlier, the development of robust biocatalytic systems is a cornerstone of modern industrial synthesis. A self-sufficient bifunctional enzyme system has been shown to enable the continuous synthesis of (S)-cyclopropylglycine for extended periods (90 hours), producing significant quantities (634.6 g) with high conversion and enantiomeric excess. researchgate.net Such systems represent a green and economically viable alternative to traditional chemical synthesis for the large-scale production of enantiopure cyclopropylglycine.

| Innovation | Key Features | Impact on Industrial Production |

| Continuous Flow Synthesis | Shortened reaction times, improved safety and control, easier scalability. | Increased productivity and efficiency, potential for on-demand manufacturing. |

| Modular & Scalable Routes | Avoidance of hazardous reagents (e.g., neurotoxic oxidants, precious metals), chromatography-free purification. | Improved process safety, reduced environmental impact, lower production costs. |

| Advanced Biocatalysis | Self-sufficient enzyme systems, high space-time yields, continuous operation. | Sustainable and cost-effective production, high product quality and purity. |

Q & A

Q. What experimental and computational approaches resolve crystallographic disorder in this compound single-crystal structures?

- Methodological Answer : Collect high-resolution X-ray data (≤1.0 Å) at low temperature (100 K). Refine structures using SHELXL with anisotropic displacement parameters. Compare with DFT-optimized geometries to identify conformational outliers .

Data Contradiction and Reproducibility

Q. How should researchers address non-reproducible yields in this compound synthesis across laboratories?

- Methodological Answer : Standardize reaction conditions (solvent purity, inert atmosphere) and share detailed protocols via platforms like Zenodo. Perform round-robin testing with inter-lab calibration of analytical instruments (e.g., NMR referencing) .

Q. What frameworks guide the ethical use of this compound in animal studies targeting neurological pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。